(1-methyl-1H-1,2,3-triazol-4-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-19-7-11(16-18-19)14(21)20-4-2-9(6-20)12-15-13(22-17-12)10-3-5-23-8-10/h3,5,7-9H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTCNQFVRQNVQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound’s structural relatives include derivatives with 1,3,4-thiadiazole, thiazole, or pyrazole cores. Key comparisons are summarized below:
Key Observations :
- Bioactivity: The thiazole derivative 12a (IC₅₀ = 1.19 µM against HepG2) outperforms the thiadiazole analogue 9b (IC₅₀ = 2.94 µM), suggesting that the thiazole core may enhance cytotoxicity in hepatocellular carcinoma models .
- Pyrrolidine’s flexibility could confer superior pharmacokinetics compared to rigid aromatic substituents.
- Synthetic Routes: The target compound’s synthesis likely involves cyclization reactions similar to those used for 1,3,4-thiadiazole derivatives (e.g., hydrazonoyl halide condensations) .
Pharmacophore and Electronic Properties
- 1,2,3-Triazole vs. Pyrazole : The 1-methyl-1H-1,2,3-triazole in the target compound offers greater metabolic stability than pyrazole derivatives, which often require bulky substituents (e.g., p-tolyl) to prevent rapid clearance .
- 1,2,4-Oxadiazole vs.
- Thiophene vs. Phenyl : Thiophene’s electron-rich aromatic system may enhance interactions with hydrophobic enzyme pockets, as seen in nitrothiophene-containing antituberculosis agents .
Structure-Activity Relationship (SAR) Trends
- Triazole Positioning : Analogues with triazole rings at the 4-position (e.g., compound 9b) show higher activity than those with alternative placements, emphasizing the importance of spatial orientation .
- Heterocycle Fusion : Hybrids combining triazole with oxadiazole/thiadiazole exhibit broader activity spectra than single-heterocycle compounds, likely due to dual pharmacophore effects .
- Substituent Lipophilicity : Alkyl or aryl groups on the pyrrolidine nitrogen (as in the target compound) balance lipophilicity and solubility, critical for oral bioavailability .
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